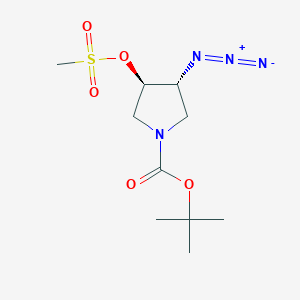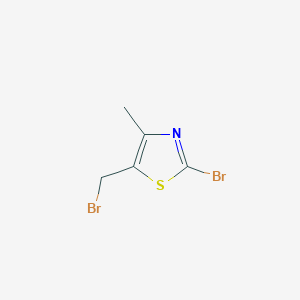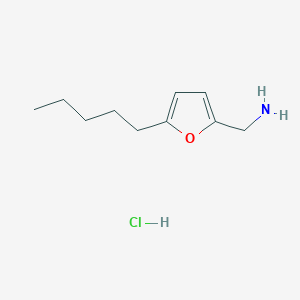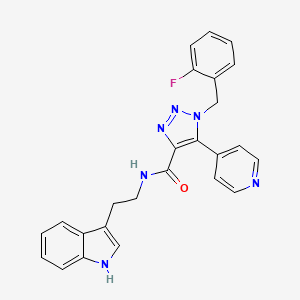![molecular formula C18H14ClN3O2 B2682201 2-(2-chlorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034413-03-9](/img/structure/B2682201.png)
2-(2-chlorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is also known as Rilmazafone . It is a water-soluble prodrug developed in Japan . Inside the human body, Rilmazafone is converted into several benzodiazepine metabolites that have sedative and hypnotic effects .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chlorobenzoic acid with urea to form thieno [2,3 -d ]pyrimidine-2,4-diol . This is then treated with different pyridine amines in N, N -dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno [2,3 -d ]pyrimidin-4-amine derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring fused with a diazepine ring . The principal active metabolite contains a benzodiazepine ring structure .Chemical Reactions Analysis
Once inside the body, Rilmazafone is metabolized by aminopeptidase enzymes in the small intestine to form the principal active benzodiazepine rilmazolam .Physical And Chemical Properties Analysis
The molecular formula of this compound is C21H20Cl2N6O3 and its molar mass is 475.33 g·mol −1 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound and its derivatives are synthesized through various chemical reactions involving intermediates such as 2-amino-4,6-dimethyl nicotinamide, and substituted aryl aldehydes. These processes involve steps like oxidation and condensation, with the final products being characterized by techniques such as IR, NMR, and MS analyses (Narayana et al., 2009).
Biological Activities
- Antimicrobial Activity: Certain derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. One study highlighted a compound with significant activity at a concentration of 1.25 μg/ml. However, these compounds did not show antifungal activity at the concentration tested (Narayana et al., 2009).
- Anticancer and Anti-inflammatory Agents: Research into pyrazolopyrimidines derivatives demonstrated potential anticancer and anti-5-lipoxygenase activities, suggesting the therapeutic promise of these compounds in treating cancer and inflammation (Rahmouni et al., 2016).
- Analgesic Activity: Some derivatives have shown to possess analgesic and anti-inflammatory properties, with a lower ulcer index compared to traditional NSAIDs, indicating a potentially safer profile for pain management (El-Gazzar & Hafez, 2009).
Mechanistic Insights and Chemical Properties
- Molecular Docking Studies: Molecular docking studies on certain pyrimidine-pyridine hybrids showed promising COX-2 inhibitory activity, providing insights into the molecular basis of their anti-inflammatory effects (Abdelgawad et al., 2018).
- Quantum Chemical Calculations: For certain derivatives, quantum chemical calculations have been employed to predict molecular properties, offering a deeper understanding of their reactivity and interaction with biological targets (Kökbudak et al., 2020).
Eigenschaften
IUPAC Name |
5-(2-chlorobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-14-6-2-1-5-12(14)17(23)21-10-8-15-13(11-21)18(24)22-9-4-3-7-16(22)20-15/h1-7,9H,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFVMJYKYQDDOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2682119.png)

amino}acetyl)urea](/img/structure/B2682122.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(4-pyridinyl)acetonitrile](/img/structure/B2682126.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2682128.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2682129.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2682130.png)

![7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate](/img/structure/B2682136.png)


